molecular formula C17H15N3O2 B2597947 N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034431-63-3

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No. B2597947
CAS RN: 2034431-63-3
M. Wt: 293.326
InChI Key: VIMHHUXGFYWPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a small molecule drug that has been developed for the treatment of various neurological disorders. CPI-1189 belongs to the class of compounds known as isonicotinamides, which have been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to target the central nervous system. It also has a well-defined chemical structure, making it easy to synthesize and purify. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide involves the reaction of 2-cyanophenylboronic acid with 2-(cyclopropylmethoxy)nicotinoyl chloride in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields this compound in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been extensively studied in various preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In these studies, this compound has been found to have neuroprotective and neuroregenerative effects, improving cognitive function and reducing neuronal damage.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-10-14-3-1-2-4-15(14)20-17(21)13-7-8-19-16(9-13)22-11-12-5-6-12/h1-4,7-9,12H,5-6,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHHUXGFYWPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.